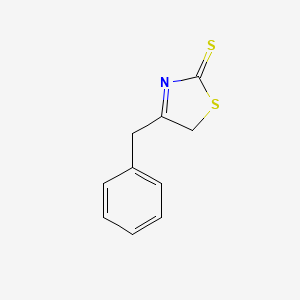

4-Benzyl-5H-thiazole-2-thione

Description

Contextualization of Thiazole-2-thiones within Heterocyclic Chemistry

Thiazole-2-thiones are a subgroup of thiazoles, which are five-membered heterocyclic rings containing both a sulfur and a nitrogen atom. The "-thione" suffix indicates the presence of an exocyclic sulfur atom double-bonded to a carbon atom in the ring. These compounds are integral to the study of heterocyclic chemistry due to their versatile reactivity and the prevalence of the thiazole (B1198619) scaffold in numerous biologically active molecules, including the essential vitamin thiamine. researchgate.net The hydrogenated forms, thiazolines and thiazolidines, are also crucial structural motifs in many natural and synthetic products. beilstein-journals.org

The synthesis of thiazole-2-thiones can be achieved through various chemical pathways. A common method involves the reaction of primary amines, carbon disulfide, and α-halo ketones. organic-chemistry.org Another approach utilizes the cyclocondensation of N-propargylamines with carbon disulfide. beilstein-journals.org These synthetic strategies allow for the introduction of a wide variety of substituents onto the thiazole-2-thione core, enabling the fine-tuning of its chemical and physical properties.

Research Significance of 4-Benzyl-5H-thiazole-2-thione and Thiazole-2-thione Derivatives

The significance of this compound and its derivatives stems from their diverse biological activities and their utility as building blocks in organic synthesis. The presence of the benzyl (B1604629) group enhances the compound's lipophilicity, which can influence its interaction with biological targets. The thiazole-2-thione core itself is a key pharmacophore, a part of a molecule responsible for its biological activity.

Research has demonstrated that thiazole-2-thione derivatives exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ontosight.aiplos.org For instance, certain thiazolidine-2-thione derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. plos.org The mechanism of action often involves the interaction of the thiazole ring and its functional groups with various enzymes and proteins, leading to the inhibition of their activity or interference with cellular signaling pathways.

The chemical properties of this compound, such as its molecular formula (C₁₀H₉NS₂) and molecular weight (207.309 g/mol ), have been well-characterized. guidechem.com Its structure allows for various chemical modifications, including oxidation of the thione group to sulfoxides or sulfones, and electrophilic substitution reactions on the benzyl group or the thiazole ring. This chemical versatility makes it a valuable intermediate for the synthesis of more complex and potentially more potent therapeutic agents.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-Benzyl-5H-1,3-thiazole-2-thione |

| Molecular Formula | C₁₀H₉NS₂ |

| Molecular Weight | 207.309 g/mol |

| CAS Number | 889942-40-9 |

| Canonical SMILES | C1C(=NC(=S)S1)CC2=CC=CC=C2 |

Data sourced from multiple references. guidechem.com

The ongoing investigation into this compound and its analogues continues to uncover new potential applications in medicine and beyond. The ability to systematically modify its structure provides a powerful tool for developing novel compounds with tailored properties, underscoring the importance of this class of heterocycles in modern chemical research.

Table 2: Investigated Biological Activities of Thiazole-2-thione Derivatives

| Biological Activity | Description |

|---|---|

| Antibacterial | Inhibition of the growth of various bacterial strains. researchgate.net |

| Antifungal | Activity against different fungal species. researchgate.net |

| Anti-inflammatory | Potential to reduce inflammation. ontosight.aiplos.org |

| Anticancer | Inhibition of cancer cell proliferation. ontosight.aiplos.org |

| Xanthine Oxidase Inhibition | Inhibition of the enzyme xanthine oxidase, relevant to gout treatment. plos.org |

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-5H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBSEFOGZJBCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649641 | |

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-40-9 | |

| Record name | 4-Benzyl-1,3-thiazole-2(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyl 5h Thiazole 2 Thione Derivatives

Established Synthetic Pathways to Thiazole-2-thiones

Traditional methods for the synthesis of thiazole-2-thiones have been well-documented and continue to be utilized for their reliability and straightforwardness. These pathways often involve thiocarbonylation, cyclocondensation, and reactions utilizing specific precursors like propargylamines.

Thiocarbonylation Reactions

Thiocarbonylation is a fundamental process in the synthesis of thiazole-2-thiones, where a carbonyl group is converted into a thiocarbonyl group. A common approach involves the use of sulfurizing agents like Lawesson's reagent to transform a corresponding thiazole-2-one into the desired thiazole-2-thione. acs.org This method is a key step in many multi-step syntheses of this heterocyclic system.

Another established thiocarbonylation approach involves the direct reaction of primary amines, such as benzylamine, with carbon disulfide. This reaction, typically conducted in the presence of a base like sodium hydroxide (B78521) in a solvent such as ethanol (B145695), provides a direct route to the dithiocarbamate (B8719985) intermediate, which can then cyclize to form the thiazole-2-thione ring.

Cyclocondensation and Cyclization Strategies

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including thiazole-2-thiones. These reactions typically involve the formation of the thiazole (B1198619) ring from two or more components. A classic example is the reaction of α-haloketones with a source of the thiourea (B124793) moiety. organic-chemistry.org For instance, the reaction of an appropriate α-haloketone with a dithiocarbamate salt can lead to the formation of the thiazole-2-thione ring. acs.org

Improved syntheses have focused on the reaction of primary amines, carbon disulfide, and α-halo ketones. organic-chemistry.org Isolating the intermediate dithiocarbamates in these reactions can significantly improve the yields of the resulting thiazolethiones. organic-chemistry.org Furthermore, the cyclization of o-haloanilines with dithiocarbamate salts represents another established route to fused thiazole-2-thione systems. acs.org A study by Balova et al. demonstrated a sequential cyclocondensation/5-exo-dig cyclization process between 2-amino-N-propargylanilines and carbon disulfide to afford thiazolo[3,2-a]benzimidazole derivatives. beilstein-journals.orgsemanticscholar.orgnih.gov

The reaction of thioamides with halo-carbonyl compounds is another well-established method for thiazole synthesis in general. slideshare.net Additionally, the cyclocondensation of isothiocyanates with cyanide compounds is a known strategy for constructing the thiazole-2-thione skeleton. acs.org

Reactions Involving Propargylamines and Carbon Disulfide

The use of N-propargylamines as versatile building blocks for the synthesis of thiazole cores has been extensively explored. beilstein-journals.orgsemanticscholar.orgnih.gov A foundational method, first reported in 1949, involves the cyclization of N-propargylamines with carbon disulfide in refluxing ethanol to produce 5-methylenethiazolidine-2-thiones. beilstein-journals.orgsemanticscholar.orgnih.gov These intermediates can then be isomerized to the corresponding thiazole-2-thiones in high yields by treatment with cold concentrated sulfuric acid. beilstein-journals.orgsemanticscholar.org The initial reaction can also be carried out rapidly at room temperature using a base like sodium hydroxide in water. beilstein-journals.orgsemanticscholar.orgnih.gov

More recent advancements have shown that this cyclocondensation can be accelerated using a Pd(PPh3)4/toluene system. semanticscholar.orgnih.gov A more direct and efficient one-pot synthesis from propargylamines involves heating the propargylamine (B41283) with carbon disulfide in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).

Contemporary and Novel Synthetic Approaches

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally benign methods for the synthesis of thiazole-2-thiones. These include oxidative cascade cyclizations and multi-component reactions.

Oxidative Cascade Cyclization Strategies

A novel and efficient approach for the synthesis of thiazole-2-thiones is through oxidative cascade cyclization. One such strategy involves the reaction of enaminones with elemental sulfur, promoted by an oxidant like tert-butyl peroxybenzoate (TBPB). acs.orgorganic-chemistry.orgnih.gov This metal-free method allows for the formation of two C-S bonds and a C=S bond in a single operation, proceeding through a cascade of C(sp2)-H/C(sp2)-H bond sulfurations and C(sp3)-H bond thiocarbonylation. organic-chemistry.orgorganic-chemistry.org This reaction demonstrates broad substrate tolerance and provides moderate to excellent yields of the desired thiazole-2-thiones. organic-chemistry.org

The proposed mechanism for this transformation involves the formation of a sulfurated imine ion, followed by intramolecular cyclization and subsequent oxidation steps. organic-chemistry.org This approach offers a practical and efficient route for synthesizing a variety of thiazole-2-thione derivatives. organic-chemistry.org

Multi-component Reactions for Thiazole-2-thione Formation

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of thiazole-2-thiones.

One such catalyst-free method involves the reaction of carbon disulfide, sulfoxonium ylides, and primary amines in water. organic-chemistry.orgacs.org This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with the ylide and subsequently cyclizes to form a thiazolidine-2-thione. Dehydration of this intermediate in an acidic environment yields the final thiazole-2-thione. organic-chemistry.orgacs.org

Another convenient base-catalyzed three-component reaction utilizes chalcones, isothiocyanates, and elemental sulfur to produce thiazole-2-thiones in very good yields. organic-chemistry.org A similar three-component reaction of a primary amine, carbon disulfide, and a bromoacetophenone derivative can also afford 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. researchgate.netnanochemres.orgnanochemres.org This reaction is proposed to proceed via the initial formation of a dithiocarbamic acid, which then undergoes nucleophilic attack on the bromoacetophenone, followed by intramolecular cyclization. researchgate.netnanochemres.org

Furthermore, an efficient one-pot multicomponent polymerization of elemental sulfur, dichalcones, and diisocyanides has been developed to synthesize poly(thiazole-2-thione)s, highlighting the versatility of MCRs in both small molecule and polymer synthesis. acs.org

Synthetic Methodologies Overview

| Method | Key Reagents | Key Features |

| Thiocarbonylation | Benzylamine, Carbon Disulfide, Sodium Hydroxide | Straightforward, direct route to the thiazole-2-thione core. |

| Cyclocondensation | Primary amines, Carbon Disulfide, α-halo ketones | Improved yields by isolating intermediates. organic-chemistry.org |

| Propargylamine Reaction | Propargylamine, Carbon Disulfide, DABCO | Efficient one-pot synthesis. |

| Oxidative Cascade Cyclization | Enaminones, Elemental Sulfur, TBPB | Metal-free, efficient, forms multiple bonds in one step. acs.orgorganic-chemistry.orgnih.gov |

| Multi-component Reaction | CS2, Sulfoxonium ylides, Primary amines | Catalyst-free, proceeds in water. organic-chemistry.orgacs.org |

| Multi-component Reaction | Chalcones, Isothiocyanates, Elemental Sulfur | Base-catalyzed, good yields. organic-chemistry.org |

| Multi-component Reaction | Primary amine, CS2, Bromoacetophenone | Efficient synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thiones. researchgate.netnanochemres.orgnanochemres.org |

Mechanistic Investigations of Thiazole-2-thione Synthesis

The formation of the thiazole-2-thione core is the subject of various mechanistic proposals, largely dependent on the starting materials and reaction conditions. Key pathways involve the reaction of amines with carbon disulfide, cyclization of enaminones, and the transformation of N-propargylamines.

One prevalent mechanism initiates with the nucleophilic addition of a primary amine to carbon disulfide, forming a dithiocarbamate intermediate. nanochemres.orgajol.info This intermediate then undergoes an S-alkylation reaction with an α-haloketone, such as 2-chloro-1-phenylethanone. The subsequent step is an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Dehydration of the resulting hydroxyl-thiazolidine intermediate yields the final thiazole-2(3H)-thione product. ajol.info A proposed mechanism using a nanocomposite catalyst follows a similar pathway: a nucleophilic attack by an amine on carbon disulfide generates a key intermediate, which then reacts with phenacyl bromide. The final ring closure is achieved through an intramolecular attack of the nitrogen on the carbonyl carbon to form the 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivative. nanochemres.org

Another significant mechanistic approach involves the cyclization of N-propargylamines with carbon disulfide. The initial reaction between the N-propargylamine and CS₂ can be catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org Detailed mechanistic studies combining kinetic experiments and DFT calculations have shown that the rate-determining step is the initial nucleophilic attack of the propargylamine on carbon disulfide. acs.org This is followed by a rapid intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the alkyne, leading to the formation of a 5-methylenethiazolidine-2-thione. acs.orgbeilstein-journals.org In some cases, this exocyclic double bond can isomerize to the more stable endocyclic position, yielding the thiazole-2-thione, particularly under acidic conditions. beilstein-journals.org

A more recent, metal-free approach involves an oxidative cascade cyclization of enaminones with elemental sulfur, promoted by an oxidant like tert-butyl peroxybenzoate (TBPB). organic-chemistry.org The proposed mechanism for this transformation involves the formation of a sulfurated imine ion, which then undergoes intramolecular cyclization followed by subsequent oxidation steps to construct the thiazole-2-thione ring system. organic-chemistry.org This method is noted for creating two C-S bonds and a C=S bond in a single operation. organic-chemistry.org

Synthetic Scope and Derivatization Strategies for 4-Benzyl-5H-thiazole-2-thione Analogs

The synthetic utility of methods leading to this compound and its analogs is broad, allowing for considerable variation in substituents on the thiazole ring and the N-benzyl group. This flexibility is crucial for developing libraries of compounds for various applications.

The reaction of α-tertiary propargylamines with carbon disulfide, catalyzed by DABCO, has been shown to tolerate a wide range of functional groups. acs.org This allows for the synthesis of thiazolidine-2-thiones with diverse substituents at the 4- and 5-positions of the ring. For instance, propargylamines with different N-substituents (e.g., N-butyl, N-octyl, N-arylmethyl) and various groups on the alkyne unit (e.g., phenyl, substituted phenyl) react efficiently. acs.org The reaction scope has been extended to include propargylamines bearing cyclic acetals, expanded carbocyclic rings, and oligoethylene glycol groups, all producing the corresponding thiazolidine-2-thiones in good to excellent yields. acs.org

The following table summarizes the scope of the DABCO-catalyzed synthesis of various thiazolidine-2-thione derivatives from α-tertiary propargylamines and CS₂. acs.org

| Entry | N-Substituent | Alkyne Substituent | Product | Yield (%) |

| 1 | N-butyl | Phenyl | 2h | 95 |

| 2 | N-octyl | Phenyl | 2i | 88 |

| 3 | N-(4-methoxybenzyl) | Phenyl | 2j | 95 |

| 4 | N-(4-fluorobenzyl) | Phenyl | 2k | 93 |

| 5 | N-benzyl | 4-methoxyphenyl | 2n | 95 |

| 6 | N-benzyl | 4-methylphenyl | 2o | 94 |

| 7 | N-benzyl | 4-chlorophenyl | 2p | 72 |

| 8 | N-benzyl | 4-(trifluoromethyl)phenyl | 2q | 66 |

One-pot multicomponent reactions represent another efficient strategy for generating diverse thiazole derivatives. ijcce.ac.ir For example, the condensation of a 2-bromo-acetyl compound, thiosemicarbazide, and a substituted aldehyde can be used to construct complex thiazole systems in a single step. This approach allows for the introduction of varied substituents derived from the aldehyde component. ijcce.ac.ir

Modern derivatization strategies focus on the direct functionalization of the pre-formed heterocyclic core. C-H activation and functionalization are powerful tools for this purpose. For related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD), regioselective iridium-catalyzed C-H borylation has been used to install versatile boryl groups. acs.org These borylated intermediates can then undergo a wide range of subsequent reactions, such as Suzuki-Miyaura cross-coupling, to introduce new carbon-carbon bonds, effectively derivatizing the ring system. acs.org While not specifically demonstrated on this compound itself, such methods represent a state-of-the-art approach for generating analogs that would be otherwise difficult to access through de novo synthesis.

The derivatization can also occur at the thione group, which can be alkylated to form 2-(alkylthio)thiazoles or potentially oxidized. beilstein-journals.org Furthermore, the benzyl (B1604629) group offers sites for electrophilic aromatic substitution, allowing for modification of the phenyl ring. These derivatization strategies collectively provide extensive opportunities to modulate the structure and properties of this compound analogs.

Chemical Reactivity and Transformation Pathways of 4 Benzyl 5h Thiazole 2 Thione

Electrophilic and Nucleophilic Reactions at the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which dictates its electronic properties and reactivity. Thiazoles, in general, can undergo a variety of reactions, including substitutions and cycloadditions. nih.gov The π-electron system of the ring can interact with both electrophiles and nucleophiles.

The presence of the thioamide group (-N=C-S-) creates an ambident anionic character upon proton abstraction, with the negative charge distributed between the sulfur and nitrogen atoms. worldwidejournals.com This influences the regioselectivity of reactions with electrophiles. While the exocyclic sulfur is typically the most nucleophilic site, reactions can also occur at the ring's nitrogen or carbon atoms under specific conditions. For instance, the amino group in related thiazole structures enhances reactivity towards nucleophilic substitutions. cymitquimica.com The C5 position of the thiazole ring can be a site for electrophilic attack, though this is less common than reactions involving the exocyclic thione group.

Reactions Involving the Exocyclic Thione Moiety (C=S)

The exocyclic thione group is the most reactive site for many transformations of 4-benzyl-5H-thiazole-2-thione. It can exist in tautomeric equilibrium with its corresponding thiol form, 4-benzyl-1,3-thiazole-2-thiol, particularly in solution. cdnsciencepub.comcdnsciencepub.com This thione-thiol tautomerism is crucial for much of its reactivity, especially in oxidation reactions.

Key Reactions of the Thione/Thiol Group:

| Reaction Type | Reagents & Conditions | Product Type | Research Finding |

| S-Alkylation | Alkyl halides (e.g., R-I) | 2-(Alkylthio)thiazolium salt | The highly nucleophilic sulfur atom readily attacks alkyl halides, forming a stable, odorless thiazolium salt. This reaction is often the first step in using the molecule as a sulfur transfer agent. nih.gov |

| Oxidation | Mild oxidants (e.g., H₂O₂, moist NaIO₄) | Disulfide | Mild oxidation of the thiol tautomer leads to the formation of a symmetrical disulfide, a common transformation for thiols. cdnsciencepub.commdpi.comlibretexts.org |

| Oxidation | Stronger oxidants (e.g., m-CPBA) | Sulfoxides, Sulfones | The thione group can be oxidized to form sulfoxides or sulfones under more vigorous conditions. organic-chemistry.org |

| Reduction | Reducing agents | Thiol | The thione group can be reduced to the corresponding thiol. |

The S-alkylation reaction is particularly noteworthy. The reaction of the thione with an alkyl halide quantitatively produces a stable and odorless thiazolium iodide. This intermediate serves as a protected form of a thiol, which can be released in a subsequent step. nih.gov Oxidation of the thione/thiol group is also a significant pathway. Mild oxidants typically yield the corresponding disulfide, while stronger oxidizing agents can lead to sulfoxides and ultimately sulfonic acids. libretexts.org

Transformations of the Benzyl (B1604629) Substituent and its Influence on Reactivity

The benzyl group at the C4 position significantly influences the molecule's physical and chemical properties. It enhances lipophilicity, which affects solubility and interactions with biological systems. The phenyl ring of the benzyl group provides a site for electrophilic aromatic substitution, allowing for further functionalization of the molecule.

Cycloaddition Reactions and Heterocycle Fusion

The conjugated π-system of the thiazole-2-thione scaffold allows it to participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for constructing complex molecular architectures from simpler building blocks.

Research has demonstrated that thiazole-2-thione derivatives can undergo [4+2] cycloadditions (Diels-Alder reactions), where the thiazole system acts as the diene component, reacting with various dienophiles like alkynes and alkenes. rsc.orgresearchgate.netresearchgate.net This provides a pathway to novel polycyclic structures, such as 1,4-diphosphabarrelenes when reacted with phosphinines. rsc.orgresearchgate.net Other annulation strategies, such as [3+2] cycloadditions, have been used to synthesize benzo[d]thiazole-2(3H)-thiones from arylhydrazines and carbon disulfide, showcasing another route for heterocycle fusion. acs.org The thione group itself can also be a key component in heteroannulation reactions, reacting with bifunctional reagents to build new rings. lookchemmall.com

Role as Synthetic Intermediates in Organic Synthesis

Owing to its multiple reactive sites, this compound and related structures are valuable synthetic intermediates. organic-chemistry.org They serve as versatile scaffolds for building a wide range of more complex molecules, particularly those with applications in medicinal chemistry and materials science. nanochemres.org

One of the most elegant applications is its use as a sulfur transfer agent . A process has been developed where the thiazole-2-thione is first alkylated, and the resulting thiazolium salt is then induced to cyclize. This second step cleanly releases the corresponding alkanethiol in high purity, avoiding the malodorous and easily oxidized nature of free thiols during synthesis. nih.gov

Furthermore, the core structure is a common starting point for creating libraries of compounds for biological screening. nih.gov By modifying the substituents at the nitrogen, the exocyclic sulfur, or the benzyl group, chemists can generate diverse derivatives to explore structure-activity relationships. nih.gov The synthesis of thiazole-2-thiones through multi-component reactions further highlights their importance as synthetic targets that serve as stepping stones for further chemical elaboration. organic-chemistry.orgacs.org

Tautomeric Equilibria and Aromaticity in 4 Benzyl 5h Thiazole 2 Thione Systems

Thione-Thiol Tautomerism Phenomenon

The core of 4-benzyl-5H-thiazole-2-thione's chemical behavior lies in the phenomenon of thione-thiol tautomerism. This process involves the migration of a proton between the nitrogen and sulfur atoms within the thiazole (B1198619) ring, leading to two distinct isomers: the thione form (amide) and the thiol form (iminol).

Thione Form (this compound): This tautomer contains a carbon-sulfur double bond (C=S), also known as a thione group, and an N-H bond within the ring.

Thiol Form (4-benzyl-2-mercaptothiazole): This isomer features a carbon-sulfur single bond with an attached hydrogen atom (S-H), forming a thiol or mercapto group, and a carbon-nitrogen double bond (C=N) within the ring.

This equilibrium is a dynamic process, and the predominance of one tautomer over the other is dictated by various factors, including the compound's physical state (solid or solution), the solvent's nature, and temperature. Generally, in the solid state and in neutral solutions, the thione form is the more stable and therefore the predominant species for many heterocyclic thiones. researchgate.net The thiol form, however, is often considered the reactive species in various chemical reactions, such as alkylation.

Experimental Characterization of Tautomeric Forms (Solid-State and Solution)

Experimental techniques are vital for identifying and quantifying the tautomeric forms of thiazole-2-thiones. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful tools in this regard.

Due to a lack of specific experimental data for this compound, a structurally similar compound, 4-benzyl-5-(thiophene-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , is used here for illustrative purposes. kastamonu.edu.tr

FT-IR Spectroscopy: In the solid state, the FT-IR spectrum of the analogue compound shows a distinct absorption band for the N-H stretching vibration, confirming the presence of the thione tautomer. The absence of a band in the typical S-H stretching region (around 2500–2600 cm⁻¹) further indicates that the thione form is dominant in the solid phase. kastamonu.edu.tr

¹H NMR Spectroscopy: In solution (e.g., in DMSO-d₆), the ¹H NMR spectrum of the analogue provides clear evidence of the tautomeric equilibrium. A characteristic signal for the N-H proton of the thione form is typically observed at a downfield chemical shift. kastamonu.edu.tr The presence and integration of this peak relative to a potential S-H peak (if observable) can be used to estimate the ratio of the tautomers in solution.

Computational Assessment of Tautomeric Stability and Interconversion Barriers

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in assessing the relative stabilities of tautomers and the energy barriers for their interconversion. These computational studies provide insights that are often difficult to obtain experimentally.

For the analogue, 4-benzyl-5-(thiophene-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , DFT calculations at the B3LYP/6-311++G(d,p) level of theory were performed. kastamonu.edu.tr The results consistently show that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase. This finding aligns with experimental observations for many similar heterocyclic systems. researchgate.netnih.gov

The calculations also reveal a significant energy barrier for the direct proton transfer from the nitrogen to the sulfur atom. This high barrier suggests that the interconversion between the thione and thiol forms is a slow process in the absence of a catalyst or solvent assistance. kastamonu.edu.tr

| Computational Results for 4-benzyl-5-(thiophene-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Gas Phase) | | :--- | :--- | | Parameter | Finding | | Relative Stability | Thione tautomer is more stable than the thiol tautomer. kastamonu.edu.tr | | Interconversion Energy Barrier | A high energy barrier exists for the direct N-H to S-H proton transfer. kastamonu.edu.tr |

Influence of Molecular Structure and Solvent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium is not static; it is influenced by both the intrinsic molecular structure and the surrounding environment, especially the solvent.

Molecular Structure: Substituents on the thiazole ring can alter the relative stability of the tautomers. Electron-donating or electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the sulfur atom, thereby shifting the equilibrium.

Solvent Effects: The polarity of the solvent plays a crucial role. nih.gov Polar solvents can stabilize the more polar tautomer through intermolecular interactions like hydrogen bonding. Typically, the thione form is more polar than the thiol form. Therefore, polar protic solvents are expected to favor the thione tautomer. Computational studies on the analogue compound, using the Polarizable Continuum Model (PCM), have examined the effect of solvents such as acetone, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). These studies indicate that while solvents can influence the energy barrier for proton transfer, often through a solvent-assisted mechanism, the thione form generally remains the more stable tautomer. kastamonu.edu.tr The presence of solvent molecules can lower the interconversion barrier, but it may still be too high for the reaction to occur readily at room temperature. kastamonu.edu.tr

Aromaticity and Electronic Delocalization Studies

The aromaticity of the thiazole ring is a key determinant of its stability and reactivity. Aromaticity is associated with the delocalization of π-electrons within the cyclic system. Both the thione and thiol tautomers of this compound possess a five-membered ring with heteroatoms, but their electronic structures and degree of aromaticity can differ.

Spectroscopic Characterization and Structural Elucidation of 4 Benzyl 5h Thiazole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-Benzyl-5H-thiazole-2-thione. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton and carbon spectra, a complete assignment of atoms within the molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the thiazole (B1198619) ring are anticipated to produce a singlet at approximately δ 4.0-4.2 ppm. A key signal for the proton at the C5 position of the thiazole ring is expected around δ 6.4-6.6 ppm. Furthermore, the N-H proton of the thione tautomer is predicted to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature. nih.govnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Methylene (CH₂) | 4.0 - 4.2 | Singlet |

| Thiazole (C5-H) | 6.4 - 6.6 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The most downfield signal is attributed to the thione carbon (C=S) of the thiazole ring, expected in the region of δ 185-195 ppm. The carbons of the phenyl ring are predicted to resonate between δ 127.0 and 136.0 ppm. The olefinic carbons of the thiazole ring (C4 and C5) would appear in the δ 115-155 ppm range. asianpubs.org The benzylic methylene carbon (CH₂) signal is anticipated around δ 35-40 ppm. In related thiazole structures, the C2, C4, and C5 carbons have been observed at approximately 164 ppm, 135 ppm, and 94 ppm, respectively. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thione (C=S) | 185 - 195 |

| Thiazole (C4) | ~150 - 155 |

| Phenyl (Quaternary C) | ~135 - 138 |

| Phenyl (CH) | 127 - 130 |

| Thiazole (C5) | ~115 - 120 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR and Raman spectra are often complementary and provide a detailed fingerprint of the molecule.

The IR spectrum is expected to show a prominent N-H stretching vibration in the range of 3100-3200 cm⁻¹, characteristic of the thione tautomer. nih.gov Aromatic C-H stretching vibrations from the benzyl group are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and thiazole rings are expected in the 1450-1600 cm⁻¹ region. researchgate.net A key absorption band corresponding to the C=S (thione) stretching vibration is typically observed in the 1050-1250 cm⁻¹ range. nih.gov

Table 3: Predicted IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Thiazole N-H | 3100 - 3200 |

| C-H Stretch | Aromatic (Benzyl) | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=C / C=N Stretch | Aromatic/Thiazole Ring | 1450 - 1600 |

| C=S Stretch | Thione | 1050 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of this compound. The compound has a molecular formula of C₁₀H₉NS₂ and a molecular weight of 207.32 g/mol .

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at an m/z of 207. A characteristic fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak. libretexts.orgmiamioh.edu Another significant fragment could arise from the loss of the benzyl radical, resulting in an ion corresponding to the thiazole-2-thione ring at m/z 116. Further fragmentation of the heterocyclic ring can also occur, providing additional structural confirmation. sapub.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₀H₉NS₂]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [C₃H₂NS₂]⁺ | M⁺˙ - C₇H₇• (Loss of benzyl radical) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Conformation and Molecular Geometry

Based on analyses of similar heterocyclic systems, the thiazole ring of this compound is expected to be essentially planar. nih.govmdpi.com The benzyl group, attached to the C4 position, will be twisted relative to the plane of the thiazole ring. nih.gov The degree of this twist, defined by the dihedral angle between the phenyl ring and the thiazole ring, influences the molecular packing in the crystal lattice. Studies on related substituted thiazoles have shown that this inter-ring angle can vary. nih.gov The bond lengths within the thiazole ring, such as C-S, C=C, and C-N, are expected to be consistent with those found in other thiazole-2-thione derivatives. The supramolecular structure in the solid state would likely be influenced by intermolecular interactions, such as N-H···S hydrogen bonding between the thione sulfur and the amine proton of adjacent molecules, forming dimers or extended chains.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is expected to be governed by a variety of non-covalent interactions, leading to specific crystal packing motifs. Based on the functional groups present—a thiazole-2-thione core and a benzyl substituent—the following interactions are anticipated to be significant in directing the supramolecular assembly.

Hydrogen Bonding: The N-H group of the thiazole ring is a potent hydrogen bond donor. It is highly probable that this group will engage in N–H···S hydrogen bonds with the thione sulfur atom of a neighboring molecule. This type of interaction is a common and robust motif in the crystal structures of related mercapto-substituted N-heterocycles, often leading to the formation of one-dimensional chains or dimeric structures.

Other Weak Interactions: Weaker interactions, such as C–H···S and C–H···π contacts, are also expected to play a role in the crystal packing. The methylene hydrogens of the benzyl group and the aromatic hydrogens can act as weak donors, interacting with the electron-rich sulfur atom or the π-systems of the aromatic rings. Furthermore, S···S interactions between the thione sulfur and the thiazole sulfur of adjacent molecules may also be present, as is often observed in sulfur-rich heterocyclic compounds.

A hypothetical representation of these interactions is summarized in the table below.

| Interaction Type | Donor | Acceptor | Probable Motif |

| Hydrogen Bonding | N-H (Thiazole) | S=C (Thione) | Chains or Dimers |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked Columns |

| C–H···S | C-H (Benzyl/Thiazole) | S (Thione/Thiazole) | 3D Network |

| C–H···π | C-H (Benzyl) | Phenyl/Thiazole Ring | Herringbone or T-shaped |

Polymorphism and Solid-State Structural Diversity

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in organic solid-state chemistry. For this compound, the potential for different packing arrangements of the same molecule could lead to the existence of polymorphs.

The conformational flexibility of the benzyl group relative to the thiazole ring could be a key factor in promoting polymorphism. Different torsion angles between the phenyl ring and the thiazole moiety could result in distinct molecular conformations that pack differently in the solid state. Additionally, variations in the hydrogen bonding networks (e.g., catemeric chains vs. discrete dimers) could give rise to different crystalline forms with distinct physical properties. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would be critical in determining which polymorphic form is obtained. While no specific polymorphs of this compound have been reported, the structural features of the molecule suggest that a systematic polymorph screen would be a worthwhile endeavor.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

A combined experimental and theoretical approach is invaluable for the unambiguous assignment of spectroscopic data and for gaining deeper insight into the electronic structure of this compound. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical frequency calculations using DFT methods, typically at the B3LYP level of theory with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational modes of the molecule. By comparing the calculated vibrational frequencies and intensities with the experimental FT-IR and Raman spectra, a detailed assignment of the observed bands can be made. For instance, the characteristic N-H stretching and bending modes, the C=S stretching of the thione group, and the various aromatic C-H and C=C vibrations of the benzyl and thiazole rings can be precisely identified. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental data.

NMR Spectroscopy (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with the experimental data. This correlation is crucial for the definitive assignment of all proton and carbon signals, especially for the complex aromatic region and the quaternary carbons. The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to facilitate direct comparison with experimental values.

The table below illustrates the expected correlation between experimental and theoretical data for key spectroscopic features.

| Spectroscopic Technique | Key Feature | Expected Experimental Range | Theoretical Method for Correlation |

| FT-IR | N-H Stretch | 3100-3300 cm⁻¹ | DFT Frequency Calculation |

| FT-IR | C=S Stretch | 1050-1250 cm⁻¹ | DFT Frequency Calculation |

| Raman | Aromatic Ring Breathing | 990-1010 cm⁻¹ | DFT Frequency Calculation |

| ¹H NMR | N-H Proton | 12-14 ppm | GIAO-DFT Chemical Shift Calculation |

| ¹H NMR | Aromatic Protons | 7.0-7.5 ppm | GIAO-DFT Chemical Shift Calculation |

| ¹³C NMR | Thione Carbon (C=S) | 180-200 ppm | GIAO-DFT Chemical Shift Calculation |

Computational Chemistry and Theoretical Investigations of 4 Benzyl 5h Thiazole 2 Thione

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method utilized to investigate the electronic structure and properties of molecules like 4-benzyl-5H-thiazole-2-thione. It allows for a detailed understanding of the molecule's optimized geometry, vibrational modes, and spectroscopic parameters.

Geometry Optimization and Vibrational Frequencies

Through DFT calculations, the three-dimensional arrangement of atoms in this compound is optimized to determine its most stable conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency calculations on the optimized geometry predict the molecule's fundamental vibrational modes. These theoretical frequencies are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra to specific molecular motions, such as the stretching and bending of various bonds.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT methods are also employed to predict the spectroscopic parameters of this compound, which can then be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei help in the assignment of signals in experimental NMR spectra. Similarly, theoretical IR spectra can be generated from the calculated vibrational frequencies and intensities, aiding in the interpretation of experimental IR data by correlating specific absorption bands with particular vibrational modes within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key theoretical approach to understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost molecular orbital containing electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is primarily located on the thiazole-2-thione ring, indicating that this region is the most susceptible to electrophilic attack. The energy of the HOMO is a critical parameter in determining the ionization potential of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy molecular orbital that is unoccupied and represents the molecule's ability to accept electrons. For this compound, the LUMO is largely distributed over the benzyl (B1604629) ring. This suggests that nucleophilic attack is most likely to occur in this region. The energy of the LUMO is related to the electron affinity of the molecule.

HOMO-LUMO Gap and Chemical Softness/Hardness

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. From the HOMO and LUMO energies, other important quantum chemical descriptors such as chemical hardness (resistance to change in electron distribution) and chemical softness (the reciprocal of hardness) can be derived. These parameters provide a quantitative measure of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. It provides a localized, intuitive picture of bonding and orbital interactions. For this compound, NBO analysis would reveal key details about its electronic structure.

Atomic Charge Distribution

Theoretical calculations for similar thiazole (B1198619) derivatives show that the nitrogen atom in the thiazole ring typically bears a negative charge due to its high electronegativity. tandfonline.comscirp.org The sulfur atoms, particularly the exocyclic thione sulfur, are also expected to have a negative charge density. researchgate.net Conversely, the carbon atom of the C=S (thione) group is likely to be electropositive. The atoms of the benzyl group will have charges characteristic of a substituted benzene (B151609) ring.

An illustrative table of calculated atomic charges for a hypothetical structure of this compound, based on typical findings for similar molecules, is presented below. The exact values would require a specific computational study.

| Atom | Hypothetical Charge (a.u.) |

| N (thiazole) | -0.5 to -0.7 |

| S (thiazole) | -0.1 to +0.1 |

| S (thione) | -0.4 to -0.6 |

| C (thione) | +0.2 to +0.4 |

| C (benzyl) | Variable (-0.2 to +0.2) |

| H | +0.1 to +0.2 |

Note: This table is for illustrative purposes to demonstrate the concept of atomic charge distribution and the values are not from a direct calculation on this compound.

Intramolecular Charge Transfer (ICT) Interactions and Delocalization

NBO analysis also quantifies the extent of electron delocalization through intramolecular charge transfer (ICT) interactions. These interactions occur when electrons move from a filled (donor) orbital to an empty (acceptor) orbital within the same molecule, leading to its stabilization. The energy of these interactions (E(2)) is a measure of their significance.

In this compound, significant ICT interactions are expected between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of the thiazole ring and the C=S bond. scirp.org The π-system of the benzyl group can also participate in these delocalization effects. For instance, an interaction between a lone pair on the nitrogen atom (nN) and a π* antibonding orbital of an adjacent C-C bond (π*C-C) would indicate electron delocalization.

The table below illustrates the types of significant ICT interactions that would be expected in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) |

| LP (N) | π* (C=S) | High |

| LP (S) | π* (C=N) | Moderate |

| π (Benzyl) | π* (Thiazole) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Note: This table is illustrative. The specific interactions and their stabilization energies would need to be determined by a dedicated computational study on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting its reactive behavior.

Identification of Electrostatic Potential Regions

The MEP map of this compound would display a color gradient, where different colors represent different values of the electrostatic potential. Typically, red regions indicate a negative electrostatic potential, meaning they are electron-rich and prone to electrophilic attack. Conversely, blue regions signify a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, the most negative potential (red) is expected to be located around the exocyclic thione sulfur atom and the nitrogen atom of the thiazole ring, consistent with their high electronegativity and the presence of lone pairs. researchgate.net The hydrogen atoms, particularly those attached to the thiazole ring and the methylene (B1212753) bridge, are expected to be in regions of positive potential (blue). The benzyl group would exhibit a more complex potential distribution, with the π-system of the aromatic ring being a region of negative potential.

Prediction of Reactive Sites (Electrophilic/Nucleophilic Attack)

Based on the MEP map, the probable sites for chemical reactions can be predicted:

Electrophilic Attack: The regions of negative potential, primarily around the thione sulfur and the thiazole nitrogen, are the most likely sites for an attack by an electrophile (an electron-seeking species). pharmaguideline.com

Nucleophilic Attack: The areas of positive potential, such as the carbon atom of the thione group and potentially the hydrogen atoms, are the predicted sites for an attack by a nucleophile (a nucleus-seeking species). ias.ac.in

The π-electron cloud of the benzyl ring also represents a potential site for electrophilic aromatic substitution.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The benzyl group in this compound is flexible and can rotate, leading to various conformers with different energies.

Advanced Quantum Chemical Descriptors and Reactivity Indices

Information and data regarding the advanced quantum chemical descriptors and reactivity indices for this compound are not available in the currently accessible literature. Computational studies detailing parameters such as HOMO-LUMO energies, Mulliken charges, chemical potential, hardness, and electrophilicity index specifically for this compound have not been identified.

Advanced Research Applications of 4 Benzyl 5h Thiazole 2 Thione Derivatives

Medicinal Chemistry Research and Biological Activity Profiling

The thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of therapeutic properties. globalresearchonline.netnih.gov Derivatives of 4-Benzyl-5H-thiazole-2-thione are actively investigated for their potential as novel therapeutic agents, leveraging their ability to interact with various biological targets.

Research into this compound derivatives has identified several key molecular targets and enzymes whose inhibition may lead to therapeutic effects. These compounds have shown potential in targeting enzymes and proteins crucial for the growth and proliferation of cancer cells. For instance, certain thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. doaj.org Other identified molecular targets for related thiazole structures include aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2), all of which are significant in cancer progression. doaj.org

Furthermore, the thiazole scaffold is a versatile pharmacophore for developing inhibitors of other enzymes. Studies on structurally similar thiazolidine-2-thione derivatives have demonstrated their potential as xanthine (B1682287) oxidase (XO) inhibitors, an enzyme implicated in conditions like gout. nih.gov In the realm of anticancer research, certain 2,4-disubstituted thiazole derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, a mechanism that disrupts cell division in cancer cells. nih.govresearchgate.net The broad inhibitory profile of the thiazole class of compounds underscores their importance in designing novel therapeutic agents. semanticscholar.org

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. These studies systematically alter the chemical structure to understand how specific modifications influence biological activity, guiding the rational design of more potent and selective molecules. mdpi.comijper.org

For antimicrobial applications, SAR studies have shown that the nature and position of substituents on the thiazole and associated phenyl rings are critical. nih.govmdpi.com For example, it has been observed in some benzothiazole (B30560) hydrazone series that electron-donating groups on the phenyl ring tend to increase antibacterial activity, whereas electron-withdrawing groups can enhance antifungal activity. ijper.org In the context of anticancer activity, the presence of specific groups like hydroxyl (-OH) on a benzene (B151609) ring can enhance activity, while a fluorine group may decrease it. ijper.org For N-(5-benzylthiazol-2-yl)amide compounds, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring was shown to significantly enhance anticancer activity against chronic myeloid leukemia cells. researchgate.net This rational approach, informed by SAR, allows for the targeted synthesis of compounds with improved efficacy. researchgate.net

Computational molecular docking is a powerful tool used to predict and analyze the binding of this compound derivatives to their biological targets. nih.gov This method provides crucial insights into the ligand-receptor interactions at a molecular level, helping to explain the observed biological activity and guide further drug design. nih.govbiorxiv.org

Docking studies have been employed to investigate the binding modes of thiazole derivatives with various key proteins. For example, simulations have been conducted to assess the interaction of these compounds with the active sites of cancer-related proteins such as aromatase, EGFR, CDK2, Bcl-2, and Rho6 protein. doaj.orgsemanticscholar.org These studies often reveal promising binding affinities and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. molbnl.it In the development of tubulin polymerization inhibitors, molecular docking has been used to understand the binding interactions within the tubulin active site, correlating computational predictions with experimental inhibitory activity. nih.govresearchgate.net Similarly, for xanthine oxidase inhibitors, molecular modeling helps to investigate the inhibitory behaviors of thiazolidine-2-thione derivatives within the enzyme's active site. nih.gov

The therapeutic potential of this compound derivatives is substantiated through rigorous in vitro biological evaluations. These laboratory-based assays quantify the activity of the compounds against specific cell lines or microorganisms.

In anticancer research, the cytotoxic activity of these derivatives is commonly tested against various human cancer cell lines. For instance, specific thiazole derivatives have demonstrated significant inhibitory concentrations (IC₅₀) against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. doaj.org Other studies have reported potent activity against cervical carcinoma (HeLa) and colorectal carcinoma (HCT116) cells. nih.govresearchgate.net The data from these evaluations are crucial for identifying lead compounds for further development.

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | doaj.org |

| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | doaj.org |

| Compound 5c (an Isopropylamino-thiazole derivative) | MCF-7 (Breast Cancer) | 3.35 ± 0.2 | nih.gov |

| Compound 7c (a Thiazolyl-urea derivative) | MCF-7 (Breast Cancer) | 4.01 ± 0.2 | nih.gov |

| Compound 9a (a Thiazolyl-thiazole diamine derivative) | MCF-7 (Breast Cancer) | 4.10 ± 0.2 | nih.gov |

In the field of antimicrobial research, the efficacy of thiazole derivatives is determined by their Minimum Inhibitory Concentration (MIC). These values indicate the lowest concentration of a compound required to inhibit the visible growth of a microorganism. Thiazole-based compounds have been evaluated against a range of bacterial and fungal strains. nih.gov

| Microorganism Type | Activity (MIC in µM) | Reference |

|---|---|---|

| Gram-positive bacteria | 31.25 | ijper.org |

| Gram-negative bacteria | 7.81 | ijper.org |

Applications in Materials Science and Functional Materials

Beyond their medicinal applications, the unique chemical structures of thiazole derivatives make them promising candidates for the development of advanced functional materials.

Structurally related thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives have garnered significant attention in materials science due to their compelling optical and electronic properties. nih.gov These compounds are noted for their high electron affinity and oxidative stability, making them suitable for applications in organic electronics. science.gov The planar and rigid structure of the fused thiazole system facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in semiconductor materials. nih.gov

The photophysical properties of TTz-based materials can be modulated by functionalizing them with different groups. This allows for the tuning of their fluorescence, spanning the visible spectrum from blue to orange-red. nih.gov Research has demonstrated a clear correlation between the crystal packing of these molecules and their photophysical properties. Such characteristics make them ideal candidates for use in solid-state fluorescence-based optical devices and as components in nonlinear optical (NLO) materials. nih.govresearchgate.net

Development of Organic Electronic Devices

The thiazole ring is a well-established electron-accepting heterocycle, making its derivatives prime candidates for use as organic semiconductors in a variety of electronic devices. nih.govsemanticscholar.org The incorporation of thiazole-based compounds into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) has been a subject of intensive research. semanticscholar.org The electronic properties of these materials can be finely tuned by chemical modification.

Derivatives of this compound are being investigated for their potential in organic electronics. The performance of organic semiconductors is largely dependent on their molecular structure, which influences charge transport and optoelectronic properties. For instance, in related benzothiazole derivatives, the strategic placement of electron-donating groups like methyl (-CH₃) and electron-withdrawing groups like nitro (-NO₂) has been shown to significantly impact these properties. nih.gov

Theoretical and experimental studies on analogous thiazole-containing systems have provided insights into their charge transport characteristics. Key parameters such as electron affinity, ionization potential, and reorganization energies are calculated to predict the efficiency of charge injection and transport. nih.gov For example, the hole and electron injection energy barriers from the organic material to metal electrodes (like aluminum or silver) are crucial for device performance. nih.gov While specific data for this compound derivatives are still emerging, the broader class of thiazole-based organic semiconductors continues to be a promising area of materials science. semanticscholar.orggoogle.com

Table 1: Key Parameters in the Evaluation of Thiazole Derivatives for Organic Electronics

| Parameter | Description | Relevance to Device Performance |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Influences the ease of electron injection and transport in n-type semiconductors. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Affects the ease of hole injection and transport in p-type semiconductors. |

| Reorganization Energy | The energy difference between the neutral and charged geometries of a molecule. | A lower reorganization energy generally leads to higher charge mobility. |

| Charge Carrier Mobility | The velocity of charge carriers (electrons or holes) in a material under an electric field. | A critical factor determining the switching speed and current output of transistors. google.com |

Fluorescent Systems and Optical Brighteners

Thiazole derivatives are recognized for their fluorescent properties, a characteristic that is fundamental to their application in areas such as fluorescent dyes and optical brighteners. The rigid and planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole (TTz), provides a conjugated core that can exhibit strong fluorescence. rsc.org The photophysical properties of these molecules, including their absorption and emission wavelengths, are highly dependent on their molecular structure and intermolecular interactions in the solid state. rsc.org

Research on TTz-based materials has demonstrated that by modifying the peripheral functional groups, the fluorescence emission can be tuned across the visible spectrum, from blue to orange-red. rsc.org This tunability is crucial for the development of materials for solid-state lighting and display applications. The packing of these molecules in the crystalline state also plays a significant role in their photophysical behavior. rsc.org

Furthermore, certain naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been synthesized and shown to exhibit fluorescence in both solution and the solid state. mdpi.com The introduction of different amine-containing heterocycles at the 2-position of the thiazole ring can lead to a significant bathochromic (red) shift in their emission, with some derivatives showing orange-red fluorescence with emission maxima over 600 nm in polar solvents. mdpi.com Thiazole-based coordination polymers have also been investigated for their luminescent properties, which can be modulated by the presence of metal ions, suggesting potential applications in chemical sensing. mdpi.com While specific studies on the fluorescence of this compound derivatives are not yet widely reported, the inherent properties of the thiazole core suggest that this class of compounds holds potential for the development of novel fluorescent materials.

Table 2: Examples of Fluorescent Thiazole Derivative Systems and Their Properties

| Thiazole System | Key Structural Feature | Observed Photophysical Properties | Potential Applications |

| Thiazolo[5,4-d]thiazole (TTz) Derivatives | Fused bicyclic thiazole core with varying alkyl appendages. | Tunable fluorescence from blue to orange-red depending on substituents and crystal packing. rsc.org | Solid-state photonic and fluorescence-based optical devices. rsc.org |

| Naphtho[2,3-d]thiazole-4,9-dione Derivatives | Naphthoquinone skeleton fused with a thiazole ring. | Orange-red fluorescence in polar solvents with emission maxima >600 nm. mdpi.com | Fluorescent dyes with potential antimicrobial activity. mdpi.com |

| Thiazole Orange (TO) Derivatives | Benzothiazole and 4-methylquinoline (B147181) moieties linked by a methine bridge. | Fluorescence enhancement upon binding to nucleic acids. | Labeling of cancer cells. nih.gov |

Agrochemical Applications

The thiazole scaffold is a key structural motif in a number of agrochemicals due to its broad-spectrum biological activity. rsc.org Derivatives of thiazole are utilized for their fungicidal, herbicidal, and insecticidal properties. The robustness and functional versatility of the thiazole ring make it an ideal candidate for the development of stable and effective agrochemical agents. rsc.org

Recent research has focused on the design and synthesis of novel phenylthiazole derivatives containing other bioactive moieties, such as 1,3,4-thiadiazole (B1197879) thione and acylhydrazone groups, to enhance their antifungal and antibacterial activities against various plant pathogens. nih.govnih.gov For example, certain phenylthiazole derivatives have shown excellent activity against the fungus Sclerotinia sclerotiorum and the bacterium Ralstonia solanacearum. nih.gov

The fungicidal efficacy of these compounds is often evaluated by determining their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) against specific fungal strains. For instance, some novel phenylthiazole derivatives have demonstrated EC₅₀ values superior to commercial fungicides like Isoprothiolane and Phenazine-1-carboxylic acid against Magnaporthe oryzae, the causative agent of rice blast. nih.gov Similarly, thiazolidine-2-thione derivatives have been investigated for their fungicidal properties, with some compounds showing remarkable activity against pathogens such as Rhizoctonia solani and Botrytis cinerea. researchgate.net

Table 3: Fungicidal Activity of Selected Thiazole Derivatives Against Plant Pathogens

| Compound Type | Target Pathogen | Activity (EC₅₀/IC₅₀ in µg/mL) | Reference Compound | Reference Activity (µg/mL) |

| Phenylthiazole derivative 5k | Ralstonia solanacearum | 2.23 | Thiodiazole copper | 52.01 nih.gov |

| Phenylthiazole derivative 5b | Sclerotinia sclerotiorum | 0.51 | Carbendazim | 0.57 nih.gov |

| Phenylthiazole derivative E26 | Magnaporthe oryzae | 1.29 | Isoprothiolane | 3.22 nih.gov |

| 4-isobutyl-N-propionylthiazoldine-2-thione | Rhizoctonia solani | 1.0 | - | - researchgate.net |

| 4-isopropyl-N-propionylthiazoldine-2-thione | Botrytis cinerea | 3.7 | - | - researchgate.net |

Coordination Chemistry and Metal Complexation Studies

The thiazole ring, particularly when functionalized with a thione group at the 2-position, presents versatile coordination sites for metal ions. The nitrogen atom of the thiazole ring and the exocyclic sulfur atom of the thione group can act as donor atoms, allowing these molecules to function as effective ligands in coordination chemistry. researchgate.netresearchgate.net The ability of thiazole-2-thione derivatives to form stable complexes with a variety of transition metals has been a subject of considerable study. acs.org

The coordination of these ligands can lead to the formation of complexes with interesting structural motifs and potential applications in catalysis, materials science, and medicinal chemistry. For instance, the introduction of a thione moiety into the 2-position of a thiazole ring has been shown to facilitate the creation of a cadmium complex where the metal ion is coordinated by two thiazole nitrogen atoms and two exocyclic sulfur atoms from the thione groups, in addition to other supporting ligands. researchgate.net

Studies on related 1,3,4-thiadiazole-derived ligands have also demonstrated their ability to form complexes with metals such as Zn(II) and Cu(II). mdpi.com Spectroscopic analyses, including FT-IR and NMR, are used to elucidate the coordination mode of the ligands to the metal center. In many cases, coordination occurs through a nitrogen atom of the heterocyclic ring and a sulfur atom from a thiol or thione group. researchgate.net The resulting metal complexes can exhibit different geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the ligand structure. researchgate.net The benzyl (B1604629) group at the 4-position of this compound can also influence the steric and electronic properties of the resulting metal complexes.

Conclusion and Future Research Directions

Summary of Current Research Trends for 4-Benzyl-5H-thiazole-2-thione

Research surrounding thiazole-2-thione derivatives is predominantly driven by their wide-ranging biological activities. While studies focusing explicitly on this compound are specific, the general trends for the parent scaffold provide a clear indication of its research trajectory. The core structure is a key feature in medicinal chemistry, with derivatives showing potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. nih.govmdpi.com

Current research trends for the thiazole-2-thione class can be summarized as follows:

Medicinal Chemistry and Drug Discovery: A primary focus is the synthesis of novel derivatives and screening them for various biological activities. For instance, different substituted thiazolidine-2-thiones have been investigated as potent xanthine (B1682287) oxidase (XO) inhibitors for treating hyperuricemia. plos.org The structural similarity suggests that this compound could serve as a valuable starting point for developing new therapeutic agents.

Antimicrobial and Antifungal Applications: Thiazole (B1198619) derivatives have shown significant efficacy against various microbial and fungal strains, including biofilm inhibition in Candida albicans. nih.govnih.gov Research is ongoing to understand the structure-activity relationships that govern this activity, which could guide the modification of the 4-benzyl moiety to enhance potency.

Anticancer Research: The thiazole ring is a component of several anticancer agents. Recent studies have focused on designing thiazole derivatives as inhibitors of specific targets like vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govbris.ac.ukrsc.org

Catalysis: Thiazole-2-thiones serve as important precursors for N-alkyl-substituted thiazolium salts. organic-chemistry.org These salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as organocatalysts in organic synthesis.

The benzyl (B1604629) group at the 4-position of the specific compound offers a site for further functionalization, allowing for the systematic exploration of structure-activity relationships to optimize its biological or chemical properties.

Emerging Synthetic Strategies and Unexplored Reaction Pathways

The synthesis of the thiazole-2-thione core has evolved significantly, with modern strategies focusing on efficiency, atom economy, and substrate scope. These emerging methods are directly applicable to the synthesis of this compound and its analogs.

Key Emerging Synthetic Strategies:

| Strategy | Description | Starting Materials Example | Reference |

| Three-Component Reactions | A base-catalyzed reaction that combines three starting materials in a single pot to rapidly build molecular complexity. | Chalcones, isothiocyanates, elemental sulfur | organic-chemistry.org |

| Oxidative Cascade Cyclization | An advanced strategy that forms multiple bonds in a sequential manner, constructing the thiazole-2-thione ring from simpler precursors like enaminones and elemental sulfur. | Enaminones, elemental sulfur | organic-chemistry.org |

| Improved Thiazolium Precursor Synthesis | Methods that improve the yield of thiazolethiones from primary amines, carbon disulfide, and α-halo ketones by isolating the intermediate dithiocarbamates. | Primary amines, carbon disulfide, α-halo ketones | organic-chemistry.org |

| [3+2] Cycloaddition | A one-pot synthesis that constructs one C-S and two C-N bonds from readily available starting materials like chalcones, nitrobenzene, and carbon disulfide. | Chalcones, nitrobenzene, carbon disulfide | researchgate.net |

A specific synthesis for a structurally related compound, 3-benzyl-5-(4-nitrophenyl)thiazole-2(3H)-thione, has been reported from 4-nitrophenyloxirane, benzylamine, and carbon disulfide, highlighting a direct pathway to N-substituted benzylthiazole-2-thiones. osi.lv

Unexplored Reaction Pathways:

Future synthetic research could explore:

Late-stage Functionalization: Developing methods to modify the 4-benzyl group or the thiazole ring of the pre-formed this compound. This would allow for the rapid generation of a library of analogs for screening purposes.

Asymmetric Synthesis: Creating chiral versions of the molecule, as stereochemistry often plays a crucial role in biological activity.

Flow Chemistry and Green Synthesis: Utilizing continuous flow reactors or environmentally benign solvents and catalysts to develop more sustainable and scalable synthetic routes. nih.gov

Photoredox Catalysis: Exploring light-mediated reactions for novel C-H functionalization or cross-coupling reactions on the thiazole-2-thione scaffold.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. These techniques are highly applicable to the study and modification of this compound.

Key Computational Techniques:

| Technique | Application for Thiazole-2-thiones | Purpose | Reference(s) |

| Molecular Docking | Predicting the binding orientation and affinity of thiazole-2-thione derivatives within the active site of a biological target (e.g., enzymes, receptors). | Identify potential biological targets; explain structure-activity relationships. | nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability and interactions. | Confirm the stability of binding modes predicted by docking. | rsc.org |

| Density Functional Theory (DFT) | Calculating electronic properties, such as orbital energies and charge distributions, to understand molecular reactivity and stability. | Support reaction mechanisms and predict pharmacokinetic properties. | nih.govnih.gov |

| In Silico ADME/Tox Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule before synthesis. | Prioritize compounds with favorable drug-like properties and reduce late-stage failures. | nih.govrsc.org |

For this compound, these computational approaches can be used to:

Design Novel Inhibitors: Model modifications to the benzyl group or substitutions on the thiazole ring to predict enhanced binding to targets like VEGFR-2 or xanthine oxidase. plos.orgnih.gov

Predict Bioactivity: Use platforms like PASS (Prediction of Activity Spectra for Substances) to forecast the likely biological activities of new analogs. rsc.org

Guide Synthesis: Employ DFT calculations to predict unexplored but feasible reaction pathways for functionalizing the core structure.

Interdisciplinary Research Opportunities in Thiazole-2-thione Chemistry

The chemical versatility and biological relevance of the thiazole-2-thione scaffold create numerous opportunities for collaborative research across different scientific disciplines.